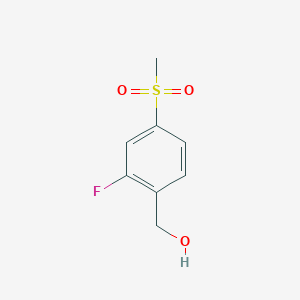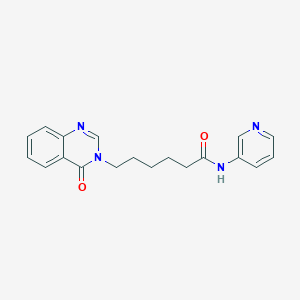
6-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-yl)hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinazoline derivatives, such as 6-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-yl)hexanamide, has been a topic of interest in medicinal chemistry . The synthesis of quinazoline was first reported through decarboxylation of 2-carboxy derivative by August Bischler and Lang in 1895 . Anthranilic acid on treatment with amide resulted in 4-oxo-3,4-dihydroquinazolies by Niementowski synthesis .Molecular Structure Analysis
Quinazoline is a well-known heterocyclic compound having the chemical formula C8H6N2 . It is a light yellow crystalline solid and is also known as 1,3-diazanaphthalene, which comprises one benzene and one pyrimidine ring .Chemical Reactions Analysis
Quinazoline derivatives have drawn immense attention owing to their significant biological activities . A diverse range of molecules having quinazoline moiety are reported to show a broad range of medicinal activities like antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, antioxidant and other activities .Applications De Recherche Scientifique
Organic Synthesis and Catalysis
Quinazolinone derivatives have been widely explored for their roles in the synthesis of complex heterocyclic compounds, which are crucial in medicinal chemistry and material science. For instance, Yavari et al. (2006) demonstrated the synthesis of trichloromethylated bridgehead N-heterocycles using hexachloroacetone and activated acetylenes in the presence of N-heterocycles, highlighting the reactivity of similar structural motifs in synthesizing indolizines and oxazino[2,3-a]isoquinolines (Yavari, Sabbaghan, & Hossaini, 2006). Additionally, the work by Zuo et al. (2016) on cobalt-catalyzed alkyne hydrosilylation showcases the potential for catalytic applications of compounds featuring pyridine and oxazoline groups, offering a route to synthesize vinylsilanes with high regioselectivity (Zuo, Yang, & Huang, 2016).
Biological Activity
Quinazolinone and pyridine derivatives are also significant for their biological activities. The synthesis and evaluation of novel 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents by Farag et al. (2012) exemplify the therapeutic potential of these compounds. This study synthesized derivatives having Schiff bases, oxazolone, and various heterocyclic moieties, which were screened for anti-inflammatory and analgesic activities (Farag, Khalifa, Sadik, Abbas, Al‐Sehemi, & Ammar, 2012). Furthermore, the design, synthesis, and evaluation of 4-thiazolidinone derivatives containing pyridine and quinazoline moiety for antimicrobial activities by Desai et al. (2020) show the effectiveness of such compounds against various bacterial and fungal strains, highlighting the potential for discovering new antimicrobial agents (Desai, Jadeja, Jadeja, Khedkar, & Jha, 2020).
Chemical Sensors
Quinazolinone derivatives have been utilized in the development of chemical sensors. Borase et al. (2016) synthesized a dihydroquinazolinone derivative for the selective recognition of Cu2+ ions, demonstrating the "turn-off" type fluorescence quenching, which could be useful in environmental monitoring and bioimaging applications (Borase, Thale, & Shankarling, 2016).
Propriétés
IUPAC Name |
6-(4-oxoquinazolin-3-yl)-N-pyridin-3-ylhexanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-18(22-15-7-6-11-20-13-15)10-2-1-5-12-23-14-21-17-9-4-3-8-16(17)19(23)25/h3-4,6-9,11,13-14H,1-2,5,10,12H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTQEZCMMTZSJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCCC(=O)NC3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-((2,5-dimethylbenzyl)thio)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2391970.png)
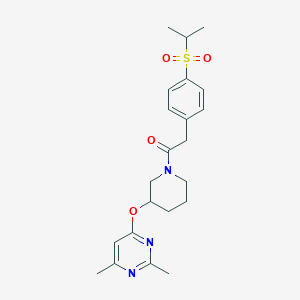
![2-Methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B2391973.png)

![1-([2,3'-Bipyridin]-5-ylmethyl)-3-(3-methoxyphenyl)urea](/img/structure/B2391979.png)
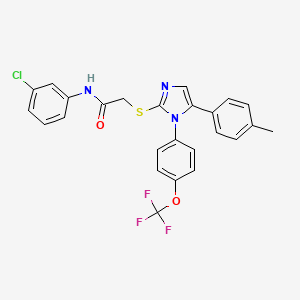
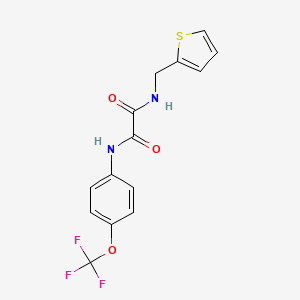
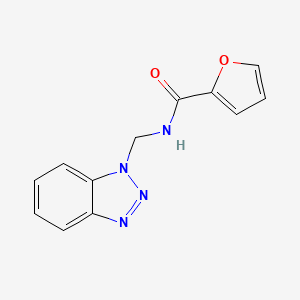
![2-Cyano-N-[[(2S,3S)-4-methyl-3-(2-methylpyrazol-3-yl)morpholin-2-yl]methyl]pyridine-4-carboxamide](/img/structure/B2391984.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2391987.png)
